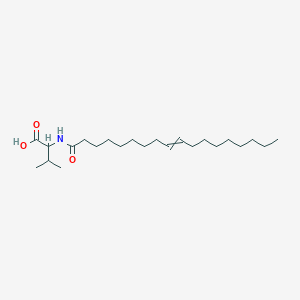

N-Oleoyl valine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-methyl-2-(octadec-9-enoylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQPUGFHAACUMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Oleoyl Valine and Thermoregulation: A Technical Whitepaper on its Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, direct experimental evidence detailing the specific mechanism of action of N-Oleoyl Valine in thermoregulation is limited in publicly available scientific literature. This technical guide synthesizes current knowledge on related N-acyl amino acids (NAAAs), brown adipose tissue (BAT) activation, and central thermoregulatory pathways to propose a putative mechanism for this compound's action. The experimental protocols and signaling pathways described are based on established methodologies and known mechanisms for similar molecules and should be considered as a framework for future investigation.

Introduction: The Emerging Role of Lipoamino Acids in Metabolic Regulation

N-acyl amino acids (NAAAs) are a class of endogenous signaling lipids formed by the conjugation of a fatty acid to an amino acid via an amide bond.[1][2] These molecules are increasingly recognized for their diverse physiological roles, including the regulation of energy homeostasis.[2] Among these, N-oleoyl amides, derivatives of the monounsaturated fatty acid oleic acid, have garnered significant interest. While research has touched upon various N-oleoyl amino acids, the specific role of this compound in thermoregulation remains an area of active investigation. This whitepaper will provide an in-depth overview of the proposed mechanism of action of this compound in body temperature control, drawing upon data from related compounds and established principles of thermogenic regulation.

Proposed Mechanisms of Action of this compound in Thermoregulation

Based on the known biological activities of structurally similar NAAAs and the fundamental mechanisms of thermoregulation, this compound is hypothesized to influence body temperature through a dual mechanism involving both central and peripheral pathways.

Peripheral Action: Activation of Brown Adipose Tissue (BAT) and Mitochondrial Uncoupling

A primary proposed mechanism for this compound's thermogenic effect is its potential to activate brown adipose tissue (BAT), a key site for non-shivering thermogenesis.[3] This activation is likely mediated through the uncoupling of mitochondrial respiration, a process driven by Uncoupling Protein 1 (UCP1).

Signaling Pathway for UCP1 Activation in Brown Adipocytes:

The activation of UCP1 in brown adipocytes is a well-characterized process initiated by sympathetic nervous system (SNS) stimulation.[3][4] It is proposed that this compound may influence this pathway at several points.

Caption: Proposed signaling pathway for UCP1 activation in brown adipocytes and hypothesized points of intervention for this compound.

Studies on other N-acyl amino acids, such as N-oleoyl-leucine, have demonstrated their ability to act as mitochondrial uncouplers and activate UCP1, similar to free fatty acids.[5] It is plausible that this compound shares this property. Valine itself has been shown to improve mitochondrial function and upregulate genes involved in mitochondrial biogenesis.[6][7]

Central Action: Modulation of Hypothalamic Thermoregulatory Centers

The hypothalamus, particularly the preoptic area (POA), is the primary thermoregulatory center in the brain. It is conceivable that this compound could cross the blood-brain barrier and directly influence neuronal circuits involved in temperature control. One potential target is the G-protein coupled receptor 119 (GPR119), which is expressed in the hypothalamus and is a known receptor for other N-oleoyl amides like oleoylethanolamide (OEA).[8][9]

Hypothesized GPR119 Signaling in Hypothalamic Neurons:

Activation of GPR119 in hypothalamic neurons could modulate the activity of downstream pathways that control thermogenesis.

Caption: Hypothesized GPR119 signaling cascade in hypothalamic neurons in response to this compound.

Quantitative Data from Related N-Acyl Amino Acids

Direct quantitative data for this compound's effect on thermoregulation is not available. However, data from studies on related compounds provide a basis for expected outcomes.

Table 1: Effects of N-Acyl Amino Acids on Mitochondrial Respiration and Thermogenesis

| Compound | Model System | Parameter Measured | Observed Effect | Reference |

| N-Oleoyl-leucine | L6 muscle cells | Oxygen Consumption Rate (OCR) | Increased OCR, indicating mitochondrial uncoupling | [5] |

| N-Oleoyl-leucine | Primary murine brown adipocytes | Oxygen Consumption Rate (OCR) | Increased OCR | [5] |

| N-Arachidonoyl-glycine | Primary murine brown adipocytes | UCP1-dependent respiration | Activated UCP1 | [5] |

| Valine | C2C12 cells | Mitochondrial Respiration | Increased basal respiration and maximal electron transport chain capacity | [6] |

| Oleoyl-oestrone | Overweight rats | UCP1 gene expression in BAT | Maintained UCP1 expression | [10] |

Experimental Protocols for Investigating the Thermoregulatory Effects of this compound

To validate the hypothesized mechanisms of action, a series of in vivo and in vitro experiments are necessary.

In Vivo Assessment of Thermoregulation and Energy Expenditure

Objective: To determine the effect of this compound on core body temperature and whole-body energy expenditure in a mouse model.

Workflow:

Caption: Workflow for in vivo analysis of this compound's thermogenic effects.

Detailed Methodology:

-

Animal Model: C57BL/6J mice are a commonly used strain for metabolic studies.

-

Housing: Mice should be individually housed in metabolic cages (e.g., from Columbus Instruments or TSE Systems) that allow for continuous monitoring of oxygen consumption (VO2), carbon dioxide production (VCO2), food and water intake, and locomotor activity.[11][12]

-

Temperature Monitoring: Core body temperature can be continuously monitored using surgically implanted telemetry probes.[13]

-

Compound Administration: this compound can be synthesized and purified using established chemical methods. It should be dissolved in a suitable vehicle (e.g., saline with a small percentage of a surfactant like Tween 80) and administered via intraperitoneal (i.p.) or oral gavage. A vehicle-only control group is essential.

-

Data Collection and Analysis: Data should be collected for at least 24 hours before and after compound administration. Energy expenditure can be calculated from VO2 and VCO2 data using the Weir equation. The respiratory exchange ratio (RER = VCO2/VO2) provides information on substrate utilization. Statistical analysis (e.g., ANOVA with repeated measures) should be used to compare treatment and control groups.[11][14]

In Vitro Assessment of Mitochondrial Respiration in Brown Adipocytes

Objective: To determine if this compound directly stimulates mitochondrial respiration and uncoupling in brown adipocytes.

Experimental Protocol:

-

Cell Culture: Primary brown adipocytes can be isolated from the interscapular BAT of neonatal mice and differentiated in culture. Alternatively, immortalized brown adipocyte cell lines can be used.

-

Mitochondrial Respiration Assay: The Seahorse XF Analyzer is a standard instrument for measuring real-time oxygen consumption rate (OCR) in cultured cells.

-

Experimental Procedure:

-

Differentiated brown adipocytes are seeded in Seahorse XF microplates.

-

A baseline OCR is established.

-

This compound is injected into the wells at various concentrations.

-

Subsequent injections of oligomycin (ATP synthase inhibitor), FCCP (a chemical uncoupler), and rotenone/antimycin A (complex I and III inhibitors) are used to dissect the different components of mitochondrial respiration.

-

An increase in OCR after this compound injection that is not coupled to ATP synthesis (i.e., in the presence of oligomycin) would indicate a direct uncoupling effect.

-

Investigation of Central Effects via Intracerebroventricular (ICV) Injection

Objective: To determine if this compound acts directly on the central nervous system to influence thermoregulation.

Protocol for ICV Injection and Temperature Monitoring:

-

Animal Surgery: Mice are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted into a lateral ventricle of the brain.[15][16]

-

Recovery: Animals are allowed to recover from surgery before the experiment.

-

ICV Injection: A microinjection pump is used to deliver a small volume of this compound or vehicle directly into the cerebrospinal fluid via the implanted cannula.[17][18]

-

Temperature Monitoring: Core body temperature is monitored continuously using telemetry probes.

-

Data Analysis: Changes in body temperature following ICV injection of this compound are compared to the vehicle control group.

Biosynthesis and Degradation of this compound

The metabolic pathways for most NAAAs are still under investigation. However, a general framework for their synthesis and degradation has been proposed.[1][19][20]

Caption: Putative biosynthetic and degradation pathway for this compound.

Conclusion and Future Directions

While direct evidence is still forthcoming, the existing literature on related N-acyl amino acids and the fundamental principles of thermoregulation provide a strong rationale for the proposed dual mechanism of action for this compound. It is hypothesized that this compound can peripherally activate BAT thermogenesis through mitochondrial uncoupling and centrally modulate hypothalamic thermoregulatory circuits, potentially via GPR119.

Future research should focus on:

-

Directly testing the binding and activation of GPR119 and other potential receptors by this compound.

-

Quantifying the thermogenic effects of this compound in vivo using the detailed protocols outlined in this guide.

-

Investigating the effects of this compound on the expression of thermogenic genes (e.g., UCP1, PGC-1α) in BAT and the hypothalamus.

-

Elucidating the specific enzymes responsible for the biosynthesis and degradation of this compound.

A thorough understanding of the mechanism of action of this compound will be crucial for evaluating its therapeutic potential in the context of metabolic diseases such as obesity and type 2 diabetes.

References

- 1. mdpi.com [mdpi.com]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | UCP1 Dependent and Independent Thermogenesis in Brown and Beige Adipocytes [frontiersin.org]

- 5. Establishing the potency of N-acyl amino acids versus conventional fatty acids as thermogenic uncouplers in cells and mitochondria from different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Valine improves mitochondrial function and protects against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oleoyl-oestrone inhibits lipogenic, but maintains thermogenic, gene expression of brown adipose tissue in overweight rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Body Temperature Measurements for Metabolic Phenotyping in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Body Temperature Measurements for Metabolic Phenotyping in Mice [frontiersin.org]

- 14. Integration of body temperature into the analysis of energy expenditure in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rodent intracerebroventricular AAV injections [protocols.io]

- 17. Video: Intracerebroventricular Treatment with Resiniferatoxin and Pain Tests in Mice [jove.com]

- 18. altasciences.com [altasciences.com]

- 19. [PDF] N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes | Semantic Scholar [semanticscholar.org]

- 20. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of N-Oleoyl Valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Oleoyl valine, an endogenous N-acyl amino acid that has garnered significant interest for its biological activities, notably as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This document details the chemical synthesis via the Schotten-Baumann reaction, purification methods, and in-depth characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, it elucidates the TRPV3 signaling pathway, a key target of this compound.

Synthesis of this compound

This compound can be efficiently synthesized through the N-acylation of the amino acid L-valine with oleoyl chloride. A common and effective method for this transformation is the Schotten-Baumann reaction, which is performed in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct.[1][2][3]

Experimental Protocol: Schotten-Baumann Reaction

This protocol outlines the synthesis of this compound from L-valine and oleoyl chloride.

Materials:

-

L-Valine

-

Oleoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Solvents for recrystallization (e.g., ethanol, water)

Procedure:

-

Preparation of Aqueous Phase: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-valine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents). Cool the solution to 0-5 °C in an ice bath.

-

Preparation of Organic Phase: In a separate flask, dissolve oleoyl chloride (1.0 equivalent) in dichloromethane.

-

Reaction: Slowly add the oleoyl chloride solution to the vigorously stirred aqueous solution of L-valine over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

-

Purification

The crude this compound can be purified by a combination of column chromatography and recrystallization to achieve high purity.

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexane.

-

The crude product is loaded onto the silica gel column and eluted with the solvent gradient. Fractions are collected and analyzed by TLC to identify those containing the pure product.[5]

Recrystallization:

-

The fractions containing the pure product are pooled and the solvent is evaporated.

-

The resulting solid is dissolved in a minimal amount of a hot solvent, such as ethanol.

-

Water is then added dropwise as an anti-solvent until the solution becomes slightly turbid.

-

The solution is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization.

-

The purified crystals of this compound are collected by filtration, washed with cold solvent, and dried under vacuum.[3]

Quantitative Data

| Parameter | Expected Value |

| Yield | 70-90% |

| Purity | >98% |

Table 1: Expected quantitative data for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR are crucial for complete characterization.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) in an NMR tube.

¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

-

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

δ 5.34 ppm (t, 2H, -CH=CH-)

-

δ 4.5-4.6 ppm (m, 1H, Valine α-CH)

-

δ 2.2-2.3 ppm (m, 1H, Valine β-CH)

-

δ 2.1-2.2 ppm (t, 2H, -CH₂-C=O)

-

δ 1.9-2.0 ppm (m, 4H, allylic -CH₂-)

-

δ 1.6-1.7 ppm (m, 2H, -CH₂-CH₂-C=O)

-

δ 1.2-1.4 ppm (m, ~20H, aliphatic -CH₂-)

-

δ 0.9-1.0 ppm (d, 6H, Valine γ-CH₃)

-

δ 0.88 ppm (t, 3H, terminal -CH₃)

-

¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz or higher NMR spectrometer.

-

Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

-

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

δ 173-174 ppm (C=O, amide)

-

δ 172-173 ppm (C=O, carboxylic acid)

-

δ 129-130 ppm (-CH=CH-)

-

δ 58-59 ppm (Valine α-C)

-

δ 36-37 ppm (-CH₂-C=O)

-

δ 31-32 ppm (Valine β-C)

-

δ 29-30 ppm (aliphatic -CH₂-)

-

δ 27 ppm (allylic -CH₂-)

-

δ 25 ppm (-CH₂-CH₂-C=O)

-

δ 22-23 ppm (-CH₂-CH₃)

-

δ 18-19 ppm (Valine γ-C)

-

δ 14 ppm (terminal -CH₃)

-

| ¹H NMR Chemical Shifts (ppm) | Assignment | ¹³C NMR Chemical Shifts (ppm) | Assignment |

| 5.34 | Olefinic protons (-CH=CH-) | 173-174 | Amide Carbonyl |

| 4.5-4.6 | Valine α-proton | 172-173 | Carboxylic Acid Carbonyl |

| 2.2-2.3 | Valine β-proton | 129-130 | Olefinic Carbons (-CH=CH-) |

| 2.1-2.2 | α-methylene to amide C=O | 58-59 | Valine α-Carbon |

| 1.9-2.0 | Allylic protons | 36-37 | α-methylene to amide C=O |

| 1.6-1.7 | β-methylene to amide C=O | 31-32 | Valine β-Carbon |

| 1.2-1.4 | Aliphatic chain protons | 29-30 | Aliphatic chain Carbons |

| 0.9-1.0 | Valine methyl protons | 27 | Allylic Carbons |

| 0.88 | Terminal methyl protons | 25 | β-methylene to amide C=O |

| 22-23 | Methylene adjacent to terminal CH₃ | ||

| 18-19 | Valine methyl Carbons | ||

| 14 | Terminal methyl Carbon |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound. Electrospray ionization (ESI) is a suitable technique for this analysis.

Sample Preparation:

-

Prepare a dilute solution of the purified compound in a suitable solvent such as methanol or acetonitrile.

Mass Spectrometry Protocol:

-

Instrument: ESI-MS/MS spectrometer.

-

Mode: Positive or negative ion mode.

-

Expected Molecular Ion:

-

[M+H]⁺: m/z 382.3316

-

[M-H]⁻: m/z 380.3167

-

Predicted Fragmentation Pattern (ESI-MS/MS in positive ion mode):

The fragmentation of the [M+H]⁺ ion of this compound is expected to yield characteristic fragment ions resulting from the cleavage of the amide bond and fragmentation of the oleoyl chain.

| m/z | Proposed Fragment |

| 264.25 | [Oleoyl group]⁺ - loss of the valine residue |

| 118.08 | [Valine+H]⁺ - protonated valine |

| 72.08 | Immonium ion of valine |

Table 3: Predicted major fragment ions of this compound in ESI-MS/MS.

Signaling Pathway of this compound as a TRPV3 Antagonist

This compound has been identified as an antagonist of the TRPV3 channel, a non-selective cation channel predominantly expressed in skin keratinocytes.[6] TRPV3 is involved in thermosensation, pain perception, and skin barrier function.[7][8] Its activation leads to an influx of Ca²⁺ ions, initiating a downstream signaling cascade. As an antagonist, this compound inhibits this channel, thereby modulating these physiological processes.

The activation of TRPV3 is linked to the epidermal growth factor receptor (EGFR) signaling pathway.[4][9] Upon activation, TRPV3-mediated Ca²⁺ influx can lead to the activation of downstream effectors such as Phosphoinositide 3-kinase (PI3K) and the transcription factor Nuclear Factor-kappa B (NF-κB), which are involved in cell proliferation and inflammation.[8] By blocking the initial Ca²⁺ influx, this compound can attenuate the activation of this entire pathway.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

References

- 1. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kpwulab.com [kpwulab.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. benchchem.com [benchchem.com]

- 5. column-chromatography.com [column-chromatography.com]

- 6. researchgate.net [researchgate.net]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 9. 1H NMR spectroscopic criteria for the configuration of N-acyl-alpha,beta-dehydro-alpha-amino acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous N-Oleoyl Valine: A Comprehensive Technical Overview of its In Vivo Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Oleoyl valine is an endogenous N-acyl amino acid (NAAA), a class of lipid signaling molecules gaining increasing attention for their diverse physiological roles. Structurally, it consists of oleic acid, an omega-9 monounsaturated fatty acid, linked to the amino acid valine via an amide bond. This lipoamino acid has been identified as a modulator of thermosensation and inflammatory responses, primarily through its interaction with the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This technical guide provides an in-depth exploration of the in vivo function of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its known signaling pathways.

Biosynthesis and Metabolism

The biosynthesis of N-acyl amino acids, including this compound, is not fully elucidated but is thought to occur through several potential pathways. One proposed mechanism involves the direct condensation of a fatty acyl-CoA (oleoyl-CoA) with an amino acid (valine), a reaction that may be catalyzed by specific N-acyltransferases. Another possibility is the action of the secreted enzyme PM20D1, which has been shown to regulate lipidated amino acid uncouplers of mitochondria.

The primary route for the degradation of many NAAAs is hydrolysis by the enzyme Fatty Acid Amide Hydrolase (FAAH), which breaks the amide bond to release the constituent fatty acid and amino acid. The activity of FAAH is a critical factor in regulating the in vivo levels and signaling activity of this compound and other related compounds.

Core Physiological Functions and Molecular Targets

The most well-characterized endogenous function of this compound is its role as an antagonist of the TRPV3 channel.[1] TRPV3 is a non-selective cation channel predominantly expressed in skin keratinocytes and sensory neurons, where it functions as a sensor of warm temperatures (activated at temperatures between 32-39°C) and is involved in processes such as skin barrier function, hair growth, and the sensation of itch and pain.[2][3][4][5]

Thermoregulation

This compound's antagonism of TRPV3 suggests a role in the modulation of body temperature. Activation of TRPV3 in the skin by warm temperatures leads to the release of vasodilatory factors like nitric oxide (NO) and calcitonin gene-related peptide (CGRP), which increase cutaneous blood flow to dissipate heat.[2] By inhibiting TRPV3, this compound may counteract these effects, potentially contributing to heat conservation. In mouse models, levels of this compound have been shown to increase upon cold exposure, further supporting its involvement in thermoregulatory responses.[1]

Acute Lung Injury

Elevated levels of this compound have been observed in the lung tissue of mice with experimentally induced acute lung injury (ALI).[1] ALI is characterized by a severe inflammatory response in the lungs.[6][7] While the precise role of this compound in this context is still under investigation, its antagonism of TRPV3, which is also expressed in the respiratory system, may modulate inflammatory signaling pathways. Inhibition of TRPV3 could potentially reduce the release of pro-inflammatory mediators from epithelial cells.[1]

Quantitative Data

To date, specific quantitative data for this compound's binding affinity to TRPV3 and its endogenous concentrations in various tissues are not extensively reported in the public domain. The following table summarizes available data for related compounds and provides a framework for future quantitative studies on this compound.

| Parameter | Analyte/Compound | Value | Species/System | Reference |

| Binding Affinity (IC50) | Dyclonine (TRPV3 inhibitor) | 3.2 ± 0.24 µM | Mouse TRPV3 in HEK293T cells | [8][9] |

| Endogenous Concentration | N-Oleoyl glycine (brain) | 16 ± 7 pmol/g | Mouse (ICR) | [10][11] |

| Endogenous Concentration | N-Oleoyl alanine (brain) | 1.6 ± 1.4 pmol/g | Mouse (ICR) | [10][11] |

| Concentration after Exogenous Administration (60 mg/kg, i.p.) | N-Oleoyl glycine (brain) | 336 ± 59 pmol/g | Mouse (ICR) | [10][11] |

| Concentration after Exogenous Administration (60 mg/kg, i.p.) | N-Oleoyl alanine (brain) | 379 ± 100 pmol/g | Mouse (ICR) | [10][11] |

| Concentration after Exogenous Administration (60 mg/kg, i.p.) | N-Oleoyl glycine (plasma) | 14,000 ± 1,600 pmol/mL | Mouse (ICR) | [10][11] |

| Concentration after Exogenous Administration (60 mg/kg, i.p.) | N-Oleoyl alanine (plasma) | 8,400 ± 3,500 pmol/mL | Mouse (ICR) | [10][11] |

Signaling Pathways

The signaling pathway of this compound is primarily understood through its inhibitory action on the TRPV3 channel.

Figure 1. Signaling pathway of this compound as a TRPV3 antagonist.

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

This protocol is adapted from a validated method for the analysis of structurally similar N-acyl amino acids in biological tissues.[10][11]

1. Sample Preparation and Lipid Extraction:

-

Homogenize weighed tissue samples (e.g., brain, lung) in a suitable buffer.

-

Perform a liquid-liquid extraction using a methyl-tert-butyl ether (MTBE)/methanol/water solvent system.

-

Add an appropriate internal standard (e.g., a deuterated N-acyl amino acid) to the homogenate prior to extraction for accurate quantification.

-

Centrifuge to separate the phases and collect the organic (lipid-containing) layer.

-

Dry the lipid extract under a stream of nitrogen.

2. HPLC-MS/MS Analysis:

-

Reconstitute the dried extract in an appropriate solvent (e.g., methanol/water).

-

Inject the sample onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

Figure 2. General workflow for this compound quantification by LC-MS/MS.

In Vivo Model of Acute Lung Injury (ALI)

A common and reproducible method to induce ALI in mice is through the intratracheal administration of lipopolysaccharide (LPS).

1. Animal Model:

-

Use adult male C57BL/6 mice.

-

Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).

2. LPS Administration:

-

Intratracheally instill a specific dose of LPS (e.g., 5 mg/kg) in a small volume of sterile saline.

-

A control group should receive sterile saline only.

3. Tissue Collection and Analysis:

-

At a predetermined time point post-instillation (e.g., 24 hours), euthanize the mice.

-

Collect lung tissue for histological analysis (e.g., H&E staining) to assess inflammation and injury, and for biochemical analysis, including the quantification of this compound levels by LC-MS/MS.

-

Perform bronchoalveolar lavage (BAL) to analyze inflammatory cell infiltration and cytokine levels.

Conclusion and Future Directions

This compound is an emerging endogenous lipid mediator with a defined role as a TRPV3 antagonist. Its functions in thermoregulation and inflammation, particularly in the context of acute lung injury, are of significant interest for both basic research and therapeutic development. Future research should focus on several key areas:

-

Quantitative Profiling: Comprehensive analysis of the endogenous levels of this compound in a wide range of tissues under both physiological and pathological conditions is crucial to fully understand its biological significance.

-

Receptor Deorphanization: While TRPV3 is a known target, investigating potential interactions of this compound with other receptors and ion channels will provide a more complete picture of its signaling network.

-

Pharmacological Studies: In vivo studies involving the exogenous administration of this compound are needed to definitively characterize its effects on thermoregulation, inflammation, and other physiological processes.

-

Therapeutic Potential: Given its role in modulating temperature sensation and inflammation, exploring the therapeutic potential of this compound or its synthetic analogs for conditions such as chronic pain, inflammatory skin disorders, and ALI is a promising avenue for drug discovery.

The continued investigation of this compound and the broader class of N-acyl amino acids holds the potential to uncover novel regulatory mechanisms and provide new targets for the treatment of a variety of diseases.

References

- 1. What are TRPV3 antagonists and how do they work? [synapse.patsnap.com]

- 2. TRPV3 in skin thermosensation and temperature responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Aging is associated with impaired triggering of TRPV3-mediated cutaneous vasodilation: a crucial process for local heat exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of menthol to the skin of whole trunk in mice induces autonomic and behavioral heat-gain responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 8. Aging is associated with impaired triggering of TRPV3-mediated cutaneous vasodilation: a crucial process for local heat exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

N-Oleoyl Valine: A Novel Bioactive Lipid at the Crossroads of Thermoregulation and Mitochondrial Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Oleoyl valine is an endogenous N-acyl amino acid that has emerged as a significant bioactive lipid, demonstrating a dual role as a transient receptor potential vanilloid 3 (TRPV3) antagonist and a mitochondrial uncoupling agent. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and biological activities. Special emphasis is placed on its involvement in thermoregulation and cellular bioenergetics. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating quantitative data, outlining detailed experimental protocols, and visualizing key molecular pathways.

Introduction

N-acyl amino acids (NAAs) are a class of lipid signaling molecules formed by the conjugation of a fatty acid to an amino acid via an amide bond.[1] While the biological roles of many NAAs are still under investigation, this compound has been identified as a key player in physiological processes such as thermoregulation and energy metabolism.[2][3] Its ability to antagonize the TRPV3 channel, a key sensor for warm temperatures, and to promote mitochondrial uncoupling positions it as a molecule of interest for therapeutic development in metabolic and sensory disorders.[2][3] This guide will delve into the core technical aspects of this compound, providing the necessary information for its study and potential application.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and experimental application.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₄₃NO₃ | [4] |

| Molecular Weight | 381.6 g/mol | [4] |

| CAS Number | 60374-41-6 | [2][3][4][5] |

| Formal Name | N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine | [2] |

| Synonyms | N-Oleoyl-L-valine | [4] |

| Appearance | Solid | [6] |

| Solubility | DMF: 10 mg/ml, DMSO: 12 mg/ml, Ethanol: 12 mg/ml, Ethanol:PBS (pH 7.2) (1:4): 0.2 mg/ml | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several chemical methods. A common approach involves the coupling of oleic acid with the amino acid L-valine.

General Synthesis Protocol: Acylation of L-Valine

This protocol describes a general method for the synthesis of this compound by reacting oleic acid with L-valine methyl ester followed by hydrolysis. A similar, more detailed protocol has been described for the synthesis of other N-benzoyl amino acids.[7]

Step 1: Esterification of L-Valine

-

Suspend L-valine in methanol.

-

Add thionyl chloride dropwise at 0°C.

-

Reflux the mixture for 4 hours.

-

Remove the solvent under reduced pressure to obtain L-valine methyl ester hydrochloride.

Step 2: Acylation of L-Valine Methyl Ester with Oleoyl Chloride

-

Prepare oleoyl chloride by reacting oleic acid with a chlorinating agent like oxalyl chloride or thionyl chloride.

-

Dissolve L-valine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize the hydrochloride.

-

Add oleoyl chloride dropwise to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Oleoyl-L-valine methyl ester.

Step 3: Hydrolysis of the Methyl Ester

-

Dissolve the N-Oleoyl-L-valine methyl ester in a mixture of methanol and water.

-

Add a base, such as lithium hydroxide or sodium hydroxide, and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Biological Activities and Mechanisms of Action

This compound exhibits distinct biological activities, primarily as a TRPV3 receptor antagonist and a mitochondrial uncoupler.

TRPV3 Receptor Antagonism

This compound is an antagonist of the TRPV3 receptor, a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons.[2][3][5] TRPV3 is involved in thermosensation, pain perception, and skin health.[8][9]

Signaling Pathway of TRPV3 Inhibition

Inhibition of the TRPV3 channel by this compound is expected to prevent the influx of cations, primarily Ca²⁺, into the cell upon channel activation by heat or chemical agonists. This leads to the dampening of downstream signaling cascades that are typically initiated by elevated intracellular calcium levels.

Quantitative Data on TRPV3 Inhibition

| Compound | Target | Assay | IC₅₀ | Reference |

| Dyclonine | mTRPV3 | Whole-cell patch clamp | 3.2 ± 0.24 µM | [10] |

| Osthole | mTRPV3 | Fura-2 Ca²⁺ imaging | 20.5 ± 0.5 µM | [11] |

| Hydroxychloroquine | hTRPV3 | Whole-cell patch clamp | 51.69 ± 4.78 µM | [8] |

Mitochondrial Uncoupling

N-acyl amines, including this compound, are known to promote mitochondrial uncoupling.[2][3] This process dissociates substrate oxidation in the electron transport chain from ATP synthesis, leading to the dissipation of the proton motive force as heat. This thermogenic activity is of significant interest for its potential to modulate energy expenditure. While N-acyl amino acids can activate UCP1 in brown adipose tissue mitochondria, they also appear to induce uncoupling in other tissues, potentially via the adenine nucleotide transporter.[11]

Mitochondrial Uncoupling Workflow

The process of mitochondrial uncoupling by this compound can be visualized as its interaction with the inner mitochondrial membrane, leading to proton leakage and subsequent heat production.

Quantitative Data on Mitochondrial Uncoupling

Quantitative data on the uncoupling potency of this compound is an active area of research. Studies on related N-acyl amino acids and conventional fatty acids have shown that while they are proficient uncouplers, their potency is not systematically higher than that of conventional fatty acids.[11] The effects are often observed in the micromolar concentration range.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Quantification of this compound in Biological Tissues by LC-MS/MS

This protocol is adapted from a method for the analysis of N-oleoyl glycine and N-oleoyl alanine and can be modified for this compound.[2]

Workflow for this compound Quantification

Methodology

-

Sample Preparation:

-

Homogenize frozen tissue samples in an appropriate buffer.

-

Perform a liquid-liquid extraction using a method such as the Folch extraction (chloroform:methanol, 2:1 v/v) to isolate the lipid fraction containing this compound.

-

Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Employ a C18 reversed-phase column for chromatographic separation.

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid to improve ionization.

-

The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent and daughter ions of this compound.

-

Intracellular Calcium Assay for TRPV3 Activity

This protocol describes a cell-based fluorescence assay to measure changes in intracellular calcium concentration upon TRPV3 activation and its inhibition by this compound.[1]

Methodology

-

Cell Culture and Dye Loading:

-

Culture cells expressing TRPV3 (e.g., HEK293 cells transiently transfected with a TRPV3 expression vector) in a 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions.

-

-

Calcium Measurement:

-

Use a fluorescence plate reader or a fluorescence microscope to measure the baseline fluorescence.

-

Add a known TRPV3 agonist (e.g., 2-APB or carvacrol) to stimulate the channel and record the increase in fluorescence, which corresponds to an influx of calcium.

-

To test for antagonism, pre-incubate the cells with varying concentrations of this compound before adding the agonist and measure the fluorescence response.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity to determine the level of calcium influx.

-

Plot the response against the concentration of this compound to determine the IC₅₀ value.

-

Mitochondrial Respiration Assay (Oxygen Consumption Rate)

This protocol outlines the use of an extracellular flux analyzer to measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and the uncoupling effect of this compound.[1]

Methodology

-

Cell Seeding:

-

Seed cells in a specialized microplate for the extracellular flux analyzer and allow them to adhere overnight.

-

-

Assay Procedure:

-

Replace the culture medium with a specific assay medium and incubate to allow for temperature and pH equilibration.

-

Measure the basal OCR.

-

Inject this compound at various concentrations and monitor the change in OCR. An increase in OCR without a corresponding increase in ATP production is indicative of mitochondrial uncoupling.

-

Subsequently, inject a series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

In Vivo Thermoregulation Study in Mice

This protocol describes a method to assess the effect of this compound on body temperature in mice.[12]

Methodology

-

Animal Acclimation:

-

House mice individually in cages with controlled temperature and light-dark cycles.

-

Allow the mice to acclimate to the experimental conditions for a sufficient period.

-

-

Body Temperature Measurement:

-

Implant a telemetry probe into the abdominal cavity of the mice to continuously monitor core body temperature.

-

Alternatively, use a rectal probe for intermittent measurements.

-

-

Drug Administration and Monitoring:

-

Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection).

-

Continuously record the body temperature before and after administration to observe any changes. A decrease in body temperature could be indicative of TRPV3 antagonism-mediated effects on thermoregulation.

-

Conclusion

This compound stands out as a multifaceted bioactive lipid with significant potential in modulating key physiological pathways. Its dual action as a TRPV3 antagonist and a mitochondrial uncoupler highlights its importance in the intricate interplay between sensory perception, thermoregulation, and energy metabolism. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic promise of this compound and other related N-acyl amino acids. Future investigations should focus on elucidating the precise molecular mechanisms of its action, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in relevant disease models.

References

- 1. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (TMRM) | Springer Nature Experiments [experiments.springernature.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 8. TRPV3 is a calcium-permeable temperature-sensitive cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural basis of TRPV3 inhibition by an antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Establishing the potency of N-acyl amino acids versus conventional fatty acids as thermogenic uncouplers in cells and mitochondria from different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mouse Thermoregulation: Introducing the Concept of the Thermoneutral Point - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Investigation of the N-Oleoyl Valine Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl amino acids (NAAAs) are a class of bioactive lipids involved in diverse physiological processes, including energy metabolism, inflammation, and neurotransmission. N-Oleoyl valine, a member of this family, is formed by the conjugation of oleic acid and the branched-chain amino acid valine. While the precise biosynthetic pathway of this compound is not fully elucidated, this guide synthesizes current knowledge on NAAA biosynthesis to propose a putative pathway. It further provides a comprehensive framework for its investigation, including detailed experimental protocols and data presentation strategies, to facilitate future research and drug development efforts targeting this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is contingent on the availability of its two precursors: oleic acid (as its activated form, oleoyl-CoA) and L-valine. The final condensation of these two molecules is catalyzed by an N-acyltransferase. The overall proposed pathway is depicted below, followed by a detailed description of each stage.

Visualization of the Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound.

Precursor Biosynthesis

1.2.1. L-Valine Biosynthesis

L-valine is an essential branched-chain amino acid in animals, but it is synthesized de novo in plants and microorganisms. The synthesis of L-valine begins with pyruvate and involves a four-enzyme pathway.[1]

-

Acetohydroxyacid synthase (AHAS): Catalyzes the condensation of two molecules of pyruvate to form α-acetolactate.[1]

-

Acetohydroxyacid isomeroreductase (AHAIR): Converts α-acetolactate to α,β-dihydroxyisovalerate.[1]

-

Dihydroxyacid dehydratase (DHAD): Catalyzes the dehydration of α,β-dihydroxyisovalerate to α-ketoisovalerate.[1]

-

Branched-chain amino acid aminotransferase (BCAT): Mediates the final transamination of α-ketoisovalerate to yield L-valine.[2]

A key regulatory feature of this pathway is feedback inhibition, where L-valine can allosterically inhibit the activity of AHAS, thereby controlling its own production.[3]

1.2.2. Oleoyl-CoA Biosynthesis

Oleic acid is a monounsaturated omega-9 fatty acid. Its biosynthesis begins with acetyl-CoA and proceeds through the fatty acid synthesis pathway to produce saturated fatty acids. The key step for oleic acid formation is the desaturation of stearoyl-ACP.

-

Acetyl-CoA Carboxylase (ACC): Carboxylates acetyl-CoA to produce malonyl-CoA.

-

Fatty Acid Synthase (FAS): A multi-enzyme complex that iteratively condenses malonyl-CoA with a growing acyl chain to produce saturated fatty acids, primarily palmitoyl-ACP.

-

Stearoyl-ACP Desaturase (SCD): Introduces a double bond into stearoyl-ACP to form oleoyl-ACP.

-

Acyl-ACP Thioesterase: Hydrolyzes oleoyl-ACP to release free oleic acid, which is then activated to oleoyl-CoA by an acyl-CoA synthetase.

Final Condensation Step: N-Acyltransferase Activity

The final and defining step in this compound biosynthesis is the formation of an amide bond between the carboxyl group of oleic acid and the amino group of L-valine. This reaction is catalyzed by an N-acyltransferase. Several enzyme classes have been implicated in the biosynthesis of NAAAs and are potential candidates for this reaction.[4][5]

-

PM20D1 (Peptidase M20 domain-containing 1): A secreted enzyme known to have bidirectional N-acyl amino acid synthase and hydrolase activity.[5]

-

FAAH (Fatty Acid Amide Hydrolase): An intracellular enzyme that, in addition to its primary hydrolase activity, can also catalyze the synthesis of certain NAAAs.[5]

-

Novel N-acyltransferases: It is also possible that a yet-unidentified enzyme is primarily responsible for this compound synthesis. These could be ATP-dependent acyl-adenylating enzymes or ATP-independent hydrolases.[6]

Quantitative Data Summary

Currently, there is a paucity of specific quantitative data for the this compound biosynthetic pathway in the public domain. The following tables are presented as templates to guide data acquisition and presentation in future research.

Table 1: Hypothetical Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) |

| Putative N-Oleoyl-Valine Synthase | Oleoyl-CoA | [Value] | [Value] | [Value] |

| L-Valine | [Value] | |||

| AHAS | Pyruvate | [Value] | [Value] | [Value] |

| AHAIR | α-Acetolactate | [Value] | [Value] | [Value] |

| DHAD | α,β-Dihydroxyisovalerate | [Value] | [Value] | [Value] |

| BCAT | α-Ketoisovalerate | [Value] | [Value] | [Value] |

Table 2: Illustrative Metabolite Concentrations in a Production Host

| Metabolite | Intracellular Concentration (µM) | Extracellular Concentration (µM) |

| L-Valine | [Value] | [Value] |

| Oleoyl-CoA | [Value] | N/A |

| This compound | [Value] | [Value] |

Experimental Protocols for Pathway Investigation

The following protocols provide a framework for the systematic investigation of the this compound biosynthetic pathway.

General Experimental Workflow

Caption: Experimental workflow for investigating this compound biosynthesis.

Protocol 1: In Vitro N-Acyltransferase Assay

Objective: To determine if a candidate enzyme can synthesize this compound from its precursors in vitro.

Materials:

-

Purified candidate N-acyltransferase

-

Oleoyl-CoA

-

L-Valine

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, L-valine (e.g., 1 mM), and the purified enzyme (e.g., 1 µg).

-

Initiate the reaction by adding oleoyl-CoA (e.g., 100 µM).

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of quenching solution.

-

Centrifuge the mixture to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to detect and quantify the formation of this compound. A known standard of this compound should be used to confirm retention time and fragmentation patterns.

Protocol 2: In Vivo Labeled Precursor Feeding Study

Objective: To trace the incorporation of precursors into this compound in a cellular system.

Materials:

-

Host organism (e.g., a bacterial or yeast strain) expressing the putative N-acyltransferase.

-

Culture medium.

-

Labeled precursors (e.g., 13C-labeled oleic acid or 15N-labeled valine).

-

Solvents for metabolite extraction (e.g., methanol, chloroform).

-

LC-MS/MS system.

Procedure:

-

Culture the host organism to mid-log phase.

-

Supplement the culture medium with the labeled precursor.

-

Continue incubation for a set period to allow for uptake and metabolism.

-

Harvest the cells and perform a metabolite extraction.

-

Analyze the cell extract by LC-MS/MS, specifically looking for the mass shift corresponding to the incorporation of the labeled isotope into this compound.

Regulatory and Signaling Considerations

The biosynthesis of this compound is likely regulated by the availability of its precursors. As mentioned, the valine biosynthetic pathway is subject to feedback inhibition. Understanding and potentially engineering these regulatory networks will be crucial for optimizing the production of this compound in a heterologous host.

Feedback Regulation of Valine Biosynthesis

Caption: Feedback inhibition of AHAS by L-Valine.

Conclusion

While the specific enzymes responsible for this compound biosynthesis are yet to be definitively identified, this guide provides a robust framework for their discovery and characterization. By leveraging existing knowledge of NAAA and precursor biosynthesis, and by applying the detailed experimental protocols outlined herein, researchers can systematically unravel this important metabolic pathway. Such efforts will not only advance our fundamental understanding of lipid metabolism but also pave the way for the development of novel therapeutics targeting NAAA signaling.

References

- 1. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. High-level production of valine by expression of the feedback inhibition-insensitive acetohydroxyacid synthase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 6. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of N-Oleoyl Valine

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, an endogenous N-acyl amine with significant biological activity. The information is presented to support research, drug discovery, and development activities.

Chemical Identity

This compound is an amide formed from the condensation of oleic acid and the amino acid L-valine.

| Identifier | Value |

| IUPAC Name | (2S)-3-methyl-2-[[(9Z)-octadec-9-enoyl]amino]butanoic acid[1] |

| Synonyms | N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine, Oleoyl-L-valine[1] |

| CAS Number | 60374-41-6[2][3] |

| Molecular Formula | C₂₃H₄₃NO₃[1] |

| Molecular Weight | 381.6 g/mol [1][3] |

| PubChem CID | 46917638[1] |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below. These parameters are critical for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | 549.2 ± 43.0 °C | Predicted[2] |

| Density | 0.946 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 3.63 ± 0.10 | Predicted[2] |

| XLogP3-AA | 8 | Computed[1] |

Solubility

The solubility of this compound has been determined in various common laboratory solvents.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 10 mg/mL[2][3] |

| Dimethyl sulfoxide (DMSO) | 12 mg/mL[2][3] |

| Ethanol | 12 mg/mL[2][3] |

| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL[2][3] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of N-acyl amino acids like this compound are crucial for verifying predicted values and ensuring data accuracy.

Determination of Melting Point (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a standard thermal analysis technique for determining the melting point of a solid sample.

Workflow for DSC Analysis:

Caption: Workflow for Melting Point Determination using DSC.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a classical technique for determining the equilibrium solubility of a compound in a specific solvent.

Workflow for Shake-Flask Solubility Determination:

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.

Workflow for pKa Determination via Potentiometric Titration:

Caption: Workflow for pKa Determination using Potentiometric Titration.

Biological Activity and Signaling Pathway

This compound is recognized as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[2][3][4][5][6][7] TRPV3 is a calcium-permeable cation channel highly expressed in skin keratinocytes and is involved in thermoregulation.[3][4][5][6] The antagonism of TRPV3 by this compound can modulate downstream signaling cascades.

The activation of TRPV3 is known to initiate a signaling pathway that promotes keratinocyte proliferation.[8][9] this compound, as an antagonist, would inhibit this pathway.

TRPV3 Signaling Pathway Leading to Keratinocyte Proliferation:

Caption: this compound antagonizes the TRPV3 signaling pathway.

References

- 1. This compound | C23H43NO3 | CID 46917638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 60374-41-6 [amp.chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. TRPV3 Ion Channel: From Gene to Pharmacology [mdpi.com]

- 5. Activation of transient receptor potential vanilloid 3 channel (TRPV3) aggravated pathological cardiac hypertrophy via calcineurin/NFATc3 pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 7. abmole.com [abmole.com]

- 8. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

N-Oleoyl Valine Interaction with Cellular Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl amino acids (NAAs) are an emerging class of endogenous lipid signaling molecules with diverse physiological roles. Among them, N-Oleoyl valine, a conjugate of oleic acid and the branched-chain amino acid valine, has been identified as a modulator of key cellular targets. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cellular membranes. It details its primary molecular target, the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, and its role as a mitochondrial uncoupler. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents signaling pathways and experimental workflows through detailed diagrams to facilitate further research and drug development efforts targeting this and related lipoamino acids.

Introduction to this compound

This compound is an endogenous N-acyl amide that has garnered interest for its biological activities. Structurally, it consists of oleic acid, an 18-carbon monounsaturated fatty acid, linked via an amide bond to the amino acid valine. This amphipathic nature suggests its potential to interact with and partition into cellular membranes, thereby influencing membrane properties and the function of membrane-associated proteins.

Current research has identified two primary mechanisms of action for this compound:

-

TRPV3 Antagonism: It acts as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, an ion channel involved in thermosensation and skin physiology.[1][2][3]

-

Mitochondrial Uncoupling: As part of the broader class of N-acyl amino acids, it is known to induce mitochondrial uncoupling, a process that dissipates the proton gradient across the inner mitochondrial membrane to produce heat.[1][2]

This guide will delve into the specifics of these interactions at the cellular membrane level.

Interaction with Ion Channels: The Case of TRPV3

The primary and most well-characterized interaction of this compound with a membrane protein is its antagonism of the TRPV3 channel.

Mechanism of Action at the Membrane

While direct binding studies of this compound to TRPV3 are not extensively detailed in the public domain, the interaction is understood to occur within the lipid bilayer. The lipophilic oleoyl tail of this compound is thought to partition into the cell membrane, allowing the valine headgroup to interact with the transmembrane domains of the TRPV3 channel. This interaction is believed to stabilize the channel in a closed or non-conducting state, thus antagonizing its activation by agonists or heat.

Lipids, in general, are known to modulate the function of TRPV channels by binding to specific sites on the protein, thereby influencing channel gating. It is plausible that this compound exerts its antagonistic effect through a similar mechanism, acting as a lipid-like modulator within the membrane environment.

Signaling Pathway: TRPV3 Antagonism

The antagonism of TRPV3 by this compound blocks the influx of cations (primarily Ca²⁺ and Na⁺) that would normally occur upon channel activation. This has downstream effects on intracellular signaling cascades that are dependent on these ions.

Interaction with Mitochondrial Membranes and Bioenergetics

N-acyl amino acids have been identified as endogenous uncouplers of mitochondrial respiration. This function is intrinsically linked to their interaction with the inner mitochondrial membrane.

Mechanism of Mitochondrial Uncoupling

This compound, due to its fatty acid component, is proposed to act as a protonophore. The mechanism is thought to involve the shuttling of protons across the inner mitochondrial membrane, dissipating the proton motive force that is normally used by ATP synthase to produce ATP. This uncoupling of respiration from ATP synthesis results in the release of energy as heat. While the precise transporter involved is still under investigation, the adenine nucleotide translocator (ANT) is a potential candidate for facilitating this process.

Signaling Pathway: Mitochondrial Uncoupling

The uncoupling of mitochondrial respiration by this compound leads to an increase in oxygen consumption and a decrease in ATP production, with a concomitant increase in thermogenesis.

Quantitative Data

Specific quantitative data on the direct interaction of this compound with lipid bilayers (e.g., binding affinity, effects on membrane fluidity) are not widely available. However, data for its biological activities are summarized below.

| Parameter | Target/System | Value | Assay Type |

| TRPV3 Antagonism | Human TRPV3 | IC₅₀ in µM range (estimated) | Electrophysiology (Patch Clamp) |

| Mitochondrial Uncoupling | Isolated Mitochondria | EC₅₀ in µM range (estimated for N-acyl amino acids) | Oxygen Consumption Rate (OCR) Assay |

Note: The values presented are estimations based on the activity of N-acyl amino acids as a class, as specific data for this compound is limited in publicly accessible literature.

Experimental Protocols

The study of this compound's interaction with cellular membranes employs a variety of biophysical and cell-based techniques.

Synthesis and Purification of this compound

A general protocol for the synthesis of N-acyl amino acids involves the coupling of a fatty acid with an amino acid ester, followed by saponification.

Membrane Fluidity Measurement (Fluorescence Anisotropy)

This technique can be used to assess the effect of this compound on the ordering of lipid acyl chains in a model membrane.

-

Principle: A fluorescent probe (e.g., DPH or Laurdan) is incorporated into a lipid bilayer (liposomes). The rotational motion of the probe, which is sensitive to the local viscosity (fluidity) of the membrane, is measured by monitoring the polarization of its fluorescence.

-

Methodology:

-

Prepare liposomes of a defined lipid composition.

-

Incorporate a fluorescent probe into the liposomes.

-

Add varying concentrations of this compound to the liposome suspension.

-

Excite the sample with vertically polarized light.

-

Measure the intensity of the emitted fluorescence parallel (I∥) and perpendicular (I⊥) to the excitation plane.

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is an instrumental correction factor.

-

A decrease in anisotropy indicates an increase in membrane fluidity, while an increase suggests a more ordered membrane.

-

Electrophysiology (Patch Clamp)

This is the gold-standard method for studying the effect of this compound on ion channels like TRPV3.

-

Principle: A glass micropipette forms a high-resistance seal with the membrane of a cell expressing the ion channel of interest. This allows for the measurement of ionic currents flowing through a single channel or the entire cell.

-

Methodology:

-

Culture cells expressing TRPV3.

-

Establish a whole-cell or single-channel patch clamp configuration.

-

Apply a voltage protocol to the cell.

-

Activate TRPV3 using an agonist (e.g., 2-APB) or heat.

-

Measure the resulting ionic current.

-

Perfuse the cell with a solution containing this compound and repeat the activation step.

-

A reduction in the current in the presence of this compound indicates antagonistic activity.

-

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) of cells or isolated mitochondria to assess the effect of this compound on mitochondrial function.

-

Principle: The OCR is a measure of mitochondrial respiration. Uncouplers increase the OCR as the electron transport chain works to maintain the proton gradient that is being dissipated.

-

Methodology:

-

Seed cells in a Seahorse XF microplate.

-

Treat cells with this compound.

-

Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

An increase in basal respiration and a decrease in ATP-linked respiration upon addition of this compound are indicative of mitochondrial uncoupling.

-

Conclusion and Future Directions

This compound is a bioactive lipid with at least two distinct mechanisms of action at the cellular membrane: antagonism of the TRPV3 ion channel and mitochondrial uncoupling. Its amphipathic structure facilitates its interaction with the lipid bilayer, where it can modulate the function of membrane-embedded proteins and participate in bioenergetic processes.

Future research should focus on:

-

Quantitative Biophysical Studies: Elucidating the precise effects of this compound on membrane properties such as fluidity, thickness, and lipid packing using techniques like fluorescence spectroscopy, differential scanning calorimetry, and neutron scattering.

-

Direct Binding Assays: Determining the binding affinity and specific binding sites of this compound on TRPV3 and potentially other membrane proteins.

-

Exploration of Other Signaling Pathways: Investigating whether this compound interacts with other membrane receptors, such as GPCRs or nuclear receptors, similar to other N-acyl amino acids.

-

In Vivo Studies: Translating the in vitro findings to physiological and pathological models to better understand the therapeutic potential of this compound.

This technical guide provides a foundational understanding of this compound's interaction with cellular membranes, offering a starting point for further investigation into this intriguing endogenous signaling molecule.

References

- 1. Calorimetric evidence for phase transitions in spin-label lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Closer look at the calorimetric lower transition in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of lipid saturation without sensing membrane fluidity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of N-Oleoyl-L-Valine for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules that are gaining significant attention for their diverse physiological roles.[1] Among these, N-Oleoyl-L-valine is an N-acyl amine noted for its biological activities, including its role as an antagonist at the transient receptor potential vanilloid type 3 (TRPV3) receptor, which is involved in thermoregulation.[2][3] Structurally similar to endocannabinoids, NAAs are involved in various biological processes and represent promising targets for therapeutic development.[4][5]

This document provides a detailed protocol for the chemical synthesis of N-Oleoyl-L-valine, intended for research use. The described method is based on the well-established Schotten-Baumann reaction, a reliable method for acylating amino acids.[6][7]

Applications in Research

N-Oleoyl-L-valine serves as a valuable tool in various research contexts:

-

Studying Endogenous Signaling Pathways: As a biologically active lipid, it is used to investigate the roles of N-acyl amines in cellular signaling.[1][8]

-

TRPV3 Receptor Research: It functions as an antagonist for the TRPV3 receptor, making it useful for studies on thermoregulation and sensory perception.[2][9]

-

Mitochondrial Function: N-acyl amines, including N-Oleoyl valine, are known to promote mitochondrial uncoupling, which is relevant for metabolic research.[3][9]

-

Analytical Standard: High-purity synthesized N-Oleoyl-L-valine can be used as a standard for mass spectrometry and other analytical techniques in lipidomics studies.

Principle of Synthesis

The synthesis of N-Oleoyl-L-valine is achieved via the N-acylation of L-valine with oleoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the deprotonated amino group of L-valine on the electrophilic carbonyl carbon of oleoyl chloride.[6][7] The reaction is performed in a biphasic system, typically an organic solvent and water, with a base to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion.[7][10]

Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| L-Valine | ≥98% | Standard Supplier | |

| Oleoyl Chloride | ≥98% | Standard Supplier | Handle in a fume hood. |

| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Supplier | |

| Dichloromethane (DCM) | Anhydrous | Standard Supplier | |

| Hydrochloric Acid (HCl) | 37% | Standard Supplier | |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction & chromatography. |

| Hexane | ACS Grade | Standard Supplier | For chromatography. |

| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier | For column chromatography. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier | For drying organic phase. |

Experimental Protocol

5.1. Dissolution of L-Valine

-

In a 250 mL round-bottom flask, dissolve L-valine (e.g., 1.17 g, 10 mmol) in 50 mL of 1 M aqueous sodium hydroxide (NaOH) solution.

-

Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

5.2. Acylation Reaction

-

Dissolve oleoyl chloride (e.g., 3.01 g, 10 mmol) in 50 mL of dichloromethane (DCM).

-

Add the oleoyl chloride solution dropwise to the cooled L-valine solution over 30-45 minutes while stirring vigorously. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 2-4 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

5.3. Work-up and Extraction

-

Transfer the reaction mixture to a separatory funnel.

-

Carefully acidify the aqueous layer to a pH of ~2 using 6 M HCl. Confirm the pH with pH paper.

-

Extract the aqueous layer three times with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them with brine (50 mL).

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

5.4. Purification

-

Purify the crude N-Oleoyl-L-valine using silica gel column chromatography.

-

A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 70:30 Hexane:EtOAc).

-

Collect the fractions containing the desired product (monitored by TLC).

-

Evaporate the solvent from the pooled fractions to yield the pure N-Oleoyl-L-valine as a solid or viscous oil.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-Oleoyl-L-Valine.

Characterization and Expected Results

The identity and purity of the synthesized N-Oleoyl-L-valine should be confirmed using standard analytical techniques.

| Parameter | Typical Value / Specification | Method |

| Appearance | White to off-white solid or viscous oil | Visual Inspection |

| Molecular Formula | C₂₃H₄₃NO₃[3][11] | - |

| Molecular Weight | 381.6 g/mol [3][11] | Mass Spectrometry (MS) |

| Purity | ≥98%[12] | HPLC, NMR |

| Yield | 70-85% | Gravimetric |

| Solubility | Soluble in DMF, DMSO, Ethanol[3] | Solubility Test |